2,4-Difluorobenzoic acid
Overview
Description
2,4-Difluorobenzoic acid is an organic compound with the molecular formula C7H4F2O2. It is a derivative of benzoic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is a white solid with a slightly pungent odor and is known for its applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Synthetic Routes and Reaction Conditions:
Traditional Method: The traditional synthesis of this compound involves the use of 2,4-dinitrotoluene as a starting material.
Optimized Method: An improved method involves the oxidation of 2,4-dinitrotoluene using potassium permanganate followed by fluorination with potassium fluoride.
Industrial Production Methods:
Oxidation and Fluorination: Industrially, this compound is produced by oxidizing 2,4-dinitrotoluene with potassium permanganate and then fluorinating the intermediate product with potassium fluoride.
Catalytic Methods: Another method involves the use of hydrogen peroxide and manganese dioxide as oxidants, followed by acid precipitation to obtain the final product.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Fluorinating Agents: Potassium fluoride, hydrogen fluoride.
Catalysts: Manganese dioxide, phase transfer catalysts.
Major Products:
Fluorinated Derivatives: Various fluorinated benzoic acids and their derivatives.
Intermediate Compounds: Used in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2,4-Difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of antifungal drugs like fluconazole and voriconazole.
Industry: Utilized in the production of liquid crystal materials and as a tracer in petrochemical exploration.
Mechanism of Action
The mechanism of action of 2,4-Difluorobenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,4-Difluorobenzoic acid is unique compared to other fluorinated benzoic acids due to its specific substitution pattern:
Properties
IUPAC Name |
2,4-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYBIFYEWYWYAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166397 | |
Record name | 2,4-Difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166397 | |
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Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White, odorless crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2,4-Difluorobenzoic acid | |
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CAS No. |
1583-58-0 | |
Record name | 2,4-Difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1583-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 2,4-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1583-58-0 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10312 | |
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Record name | Benzoic acid, 2,4-difluoro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,4-Difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.938 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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